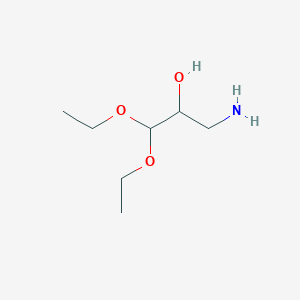
3-Amino-1,1-diethoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1,1-diethoxypropan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a derivative of propanol, featuring an amino group and two ethoxy groups attached to the carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
准备方法
The synthesis of 3-Amino-1,1-diethoxypropan-2-ol typically involves the reaction of 3-amino-2-propanol with diethyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-Amino-1,1-diethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
科学研究应用
3-Amino-1,1-diethoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 3-Amino-1,1-diethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. These interactions can modulate biochemical pathways, resulting in therapeutic effects or changes in cellular processes .
相似化合物的比较
3-Amino-1,1-diethoxypropan-2-ol can be compared with similar compounds such as:
3-Aminopropan-1-ol: This compound has a similar structure but lacks the ethoxy groups, making it less versatile in certain chemical reactions.
3,3-Diethoxy-1-propanol: This compound has two ethoxy groups but lacks the amino group, limiting its applications in biological studies.
2-Amino-1-propanol: This compound has an amino group but only one hydroxyl group, making it less reactive in certain synthetic applications
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
生物活性
3-Amino-1,1-diethoxypropan-2-ol is a compound with significant potential in various biological applications, primarily due to its structural properties and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features an amino group, which is crucial for its interaction with biological targets. The diethoxy groups enhance its solubility and stability in biological environments.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the amino group can form hydrogen bonds with active sites on enzymes, potentially influencing their activity. This interaction may lead to modulation of metabolic pathways or signaling cascades in cells.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a xanthine oxidase inhibitor, which could be beneficial in managing conditions like gout by reducing uric acid levels .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of oxidative stress-induced neurotoxicity. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls. The compound's ability to enhance antioxidant defenses was suggested as a key mechanism behind these effects .
Case Study 2: Enzyme Interaction
Another study focused on the compound's interaction with xanthine oxidase. Using kinetic assays, researchers found that this compound exhibited competitive inhibition against this enzyme. The inhibition constant (Ki) was determined to be significantly lower than that of traditional xanthine oxidase inhibitors, suggesting that this compound may offer a novel approach for gout treatment .
Data Tables
属性
IUPAC Name |
3-amino-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBTZBCJQFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













